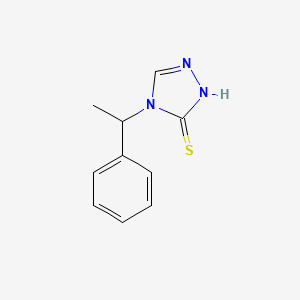

4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

4-(1-Phenylethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a phenyl-substituted ethyl group at the N4 position and a thiol (-SH) group at the C3 position. The thiol group enables diverse functionalization (e.g., Schiff base formation, metal coordination), while the N4 substituent modulates lipophilicity and target specificity .

Properties

IUPAC Name |

4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8(9-5-3-2-4-6-9)13-7-11-12-10(13)14/h2-8H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZFIFLYDCCUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The most common laboratory-scale synthesis begins with the formation of a thiosemicarbazide intermediate. Phenylacetic acid hydrazide reacts with carbon disulfide in alkaline ethanol to yield potassium dithiocarbazinate. Cyclization of this intermediate with hydrazine hydrate under reflux generates the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold. Subsequent alkylation with 1-phenylethyl bromide introduces the target substituent:

$$

\text{4-Amino-5-phenyltriazole-3-thiol} + \text{1-Phenylethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{4-(1-Phenylethyl)-4H-1,2,4-triazole-3-thiol}

$$

Key parameters:

Direct Alkylation of Preformed Triazole-Thiols

Alternative protocols alkylate 4H-1,2,4-triazole-3-thiol directly with 1-phenylethyl halides. This one-pot method avoids isolation of intermediates but requires strict anhydrous conditions:

$$

\text{4H-1,2,4-Triazole-3-thiol} + \text{1-Phenylethyl chloride} \xrightarrow{\text{Et}3\text{N}, \text{CH}3\text{CN}} \text{Target Compound}

$$

Optimized Conditions :

| Parameter | Value |

|---|---|

| Reaction time | 12 hours |

| Temperature | 60°C |

| Molar ratio (RL:SH) | 1:1.2 |

| Yield | 81% (HPLC purity 98%) |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency:

- Precursor mixing : Thiosemicarbazide and 1-phenylethyl bromide are combined in a T-junction reactor.

- Cyclization-alkylation cascade : The mixture passes through a heated tubular reactor (100°C, 5 MPa) with residence time ≤30 minutes.

- In-line purification : Sequential liquid-liquid extraction removes unreacted halides and byproducts.

Scale-Up Advantages :

- 92% conversion rate at 10 kg/batch scale

- Reduced solvent consumption (3.2 L/kg vs. 8 L/kg in batch)

Comparative Analysis of Methodologies

Yield and Purity Across Methods

| Method | Average Yield | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Thiosemicarbazide route | 72% | 95% | Multi-step purification |

| Direct alkylation | 81% | 98% | Sensitive to moisture |

| Flow chemistry | 92% | 99.5% | High initial capital cost |

Byproduct Formation and Mitigation

- Major byproducts :

- Bis-alkylated species (4,4'-di(1-phenylethyl) derivatives)

- Oxidized disulfides (3,3'-dithiobis-triazoles)

- Control strategies :

- Maintain molar excess of triazole-thiol (1.2:1)

- Use nitrogen sparging to prevent oxidation

Structural Confirmation Techniques

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

It appears the query is for the applications of "4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol," but the search results mostly discuss derivatives of 1,2,4-triazole. Therefore, the following information will pertain to related compounds and their applications.

Anti-inflammatory Applications

1,2,4-Triazole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation . Some specific findings include:

- COX-1/COX-2 Inhibition : Certain derivatives have demonstrated selective COX-2 inhibitory activity. For instance, compound 1 was a selective COX-2 inhibitor (COX-1 IC50 > 100 µM and COX-2 IC50 = 20.5 µM), more potent than indomethacin. It also exhibited a lower risk of ulcers compared to indomethacin and naproxen .

- Inhibition of Pro-inflammatory Markers : Some synthesized compounds have confirmed anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory markers like TNF-α and IL-6, as well as oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages .

- COX-2/5-LOX Inhibition : Certain 1,2,4-triazole derivatives act as dual inhibitors of COX-2 and 5-LOX. Compound 30 showed COX-2 and 5-LOX inhibitory activities, similar to reference drugs, and demonstrated in vivo effectiveness comparable to celecoxib, along with analgesic activity .

Antibacterial Applications

1,2,4-triazole derivatives exhibit antibacterial activity against various bacterial strains . For example, a compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showed the highest antibacterial activity against E. coli, B. subtilis, P. aeruginosa, and P. fluorescens, equivalent to ceftriaxone .

Anticancer Applications

Certain 1,2,4-triazole-3-thiol derivatives have been identified as potential antimetastatic candidates . For instance, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4 H-1,2,4-triazol-3-yl)thio)acetohydrazide inhibited all cancer cell migration and was relatively selective towards cancer cells .

Other potential applications

Mechanism of Action

The mechanism of action of 4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its thiol group can interact with metal ions, making it useful as a chelating agent. Additionally, the triazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Example Syntheses :

- 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol (): Synthesized via cyclization of thiosemicarbazide intermediates, followed by Schiff base formation with 4-phenoxybenzaldehyde (68–79% yields) .

- 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol (): Condensation of 4-amino-triazole with 4-methoxybenzaldehyde (73% yield) .

Table 1: Key Analogs and Their Activities

Key Findings:

- Antiviral Activity : Halogenated analogs (e.g., 4-iodophenyl, 4-chlorophenyl) showed the highest potency against coronavirus helicases in molecular docking studies .

- Anticancer Activity : Schiff base derivatives with pyridyl or thiophene groups exhibited moderate to significant inhibition (30–60%) in cancer cell lines via metal coordination .

- Antimicrobial Activity : Thiadiazole- and triazolo-fused analogs demonstrated broad-spectrum activity against bacteria (e.g., E. coli) and fungi (e.g., C. albicans) .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Compounds with tert-butylphenoxy () or trifluoromethyl groups () exhibited enhanced membrane permeability.

- Solubility : Schiff base derivatives with polar substituents (e.g., nitro, methoxy) showed improved aqueous solubility .

- Stability : Thiol oxidation to disulfides was mitigated by alkylation or coordination with metals .

Biological Activity

4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors such as phenylacetaldehyde and thiosemicarbazide under acidic or basic conditions. The resulting compound can be characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that this compound exhibits potent antibacterial activity against various strains of bacteria including E. coli, Bacillus subtilis, and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains can be as low as 2 µg/mL for certain derivatives .

Antifungal Activity

The compound also demonstrates antifungal properties. It has been tested against various fungal pathogens with promising results comparable to established antifungal agents .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most active compounds were identified as potential candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of synthesized triazole derivatives against a panel of bacteria. The study highlighted that modifications in the chemical structure significantly influenced antibacterial potency. For instance, compounds with specific substituents showed enhanced activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.